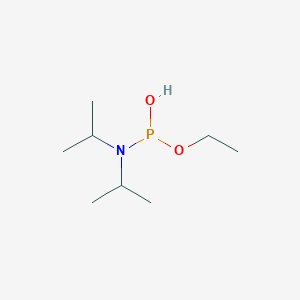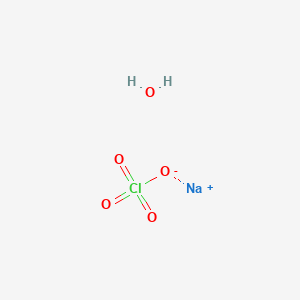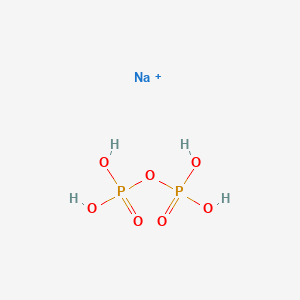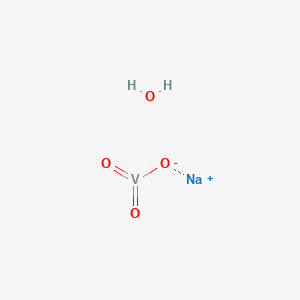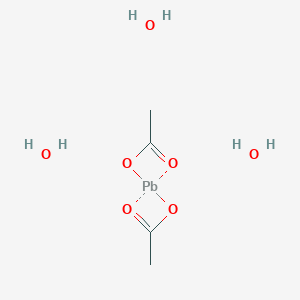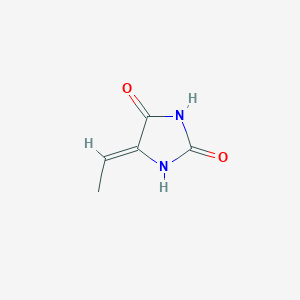
(Z)-5-Ethylidenehydantoin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-5-Ethylidenehydantoin, also known as EHD, is a heterocyclic organic compound with the chemical formula C6H8N2O2. EHD is a white crystalline powder that is soluble in water and ethanol. It is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
作用机制
The mechanism of action of (Z)-5-Ethylidenehydantoin is not well understood. However, it is believed to act as a nucleophile and react with electrophilic compounds to form adducts. These adducts can then undergo further reactions to form various organic compounds. (Z)-5-Ethylidenehydantoin has also been shown to have antimicrobial activity against various bacteria and fungi.
生化和生理效应
(Z)-5-Ethylidenehydantoin has been shown to have various biochemical and physiological effects. It has been shown to have anticonvulsant activity in animal models of epilepsy. Furthermore, (Z)-5-Ethylidenehydantoin has been shown to have anti-inflammatory activity, which may be useful in the treatment of various inflammatory diseases. (Z)-5-Ethylidenehydantoin has also been shown to have antioxidant activity, which may be useful in the prevention of oxidative stress-related diseases.
实验室实验的优点和局限性
(Z)-5-Ethylidenehydantoin has several advantages for lab experiments. It is readily available and relatively inexpensive. Furthermore, it is stable and can be stored for long periods without significant degradation. However, (Z)-5-Ethylidenehydantoin has some limitations for lab experiments. It is highly reactive and can react with other compounds in the lab, leading to unwanted side reactions. Furthermore, (Z)-5-Ethylidenehydantoin has a low melting point, which can make it difficult to handle in some experiments.
未来方向
There are several future directions for research on (Z)-5-Ethylidenehydantoin. One area of research is the development of new synthetic methods for (Z)-5-Ethylidenehydantoin that are more efficient and environmentally friendly. Another area of research is the development of new applications for (Z)-5-Ethylidenehydantoin in the synthesis of organic compounds. Furthermore, the mechanism of action of (Z)-5-Ethylidenehydantoin needs to be further elucidated to understand its potential therapeutic applications. Finally, the antimicrobial, anti-inflammatory, and antioxidant properties of (Z)-5-Ethylidenehydantoin need to be further investigated to determine their potential therapeutic applications.
Conclusion
In conclusion, (Z)-5-Ethylidenehydantoin is an important intermediate in the synthesis of various organic compounds. It has been extensively used in scientific research for its various applications. (Z)-5-Ethylidenehydantoin has several advantages and limitations for lab experiments, and there are several future directions for research on (Z)-5-Ethylidenehydantoin. Further research on (Z)-5-Ethylidenehydantoin can lead to the development of new synthetic methods and the discovery of new therapeutic applications.
合成方法
(Z)-5-Ethylidenehydantoin can be synthesized by the reaction of glycine and acetaldehyde in the presence of a catalyst such as sodium hydroxide. The reaction proceeds through a condensation reaction and subsequent cyclization to form (Z)-5-Ethylidenehydantoin. The yield of (Z)-5-Ethylidenehydantoin can be improved by optimizing the reaction conditions such as temperature, pH, and reaction time.
科学研究应用
(Z)-5-Ethylidenehydantoin has been extensively used in scientific research as a precursor for the synthesis of various organic compounds. It has been used in the synthesis of anticonvulsant drugs such as primidone, which is used to treat epilepsy. (Z)-5-Ethylidenehydantoin has also been used in the synthesis of agrochemicals such as herbicides and fungicides. Furthermore, (Z)-5-Ethylidenehydantoin has been used in the synthesis of fluorescent dyes, which are used in biological imaging and sensing.
属性
CAS 编号 |
137920-51-5 |
|---|---|
产品名称 |
(Z)-5-Ethylidenehydantoin |
分子式 |
C5H6N2O2 |
分子量 |
126.11 g/mol |
IUPAC 名称 |
(5Z)-5-ethylideneimidazolidine-2,4-dione |
InChI |
InChI=1S/C5H6N2O2/c1-2-3-4(8)7-5(9)6-3/h2H,1H3,(H2,6,7,8,9)/b3-2- |
InChI 键 |
UGIOACMSGGVRIA-IHWYPQMZSA-N |
手性 SMILES |
C/C=C\1/C(=O)NC(=O)N1 |
SMILES |
CC=C1C(=O)NC(=O)N1 |
规范 SMILES |
CC=C1C(=O)NC(=O)N1 |
同义词 |
2,4-Imidazolidinedione,5-ethylidene-,(Z)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



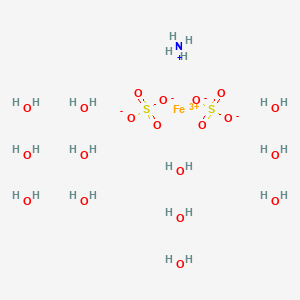

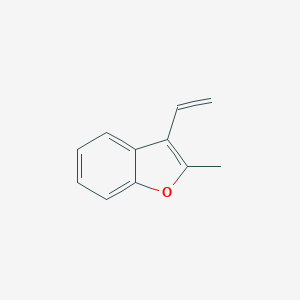
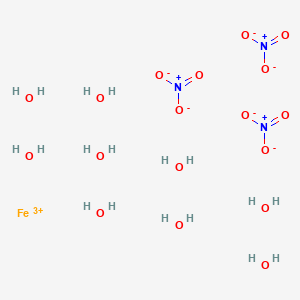
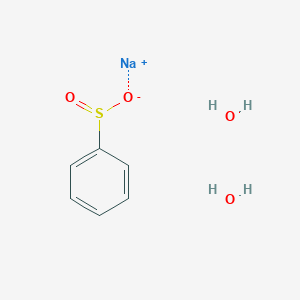
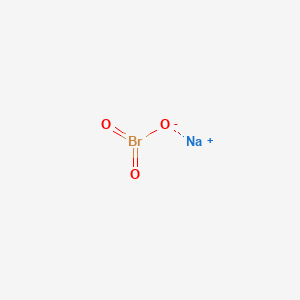
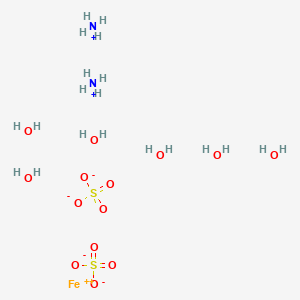
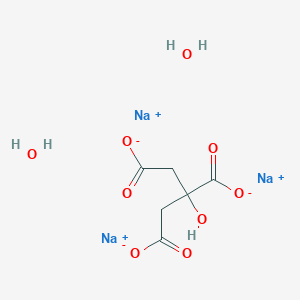
![2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane](/img/structure/B148027.png)
